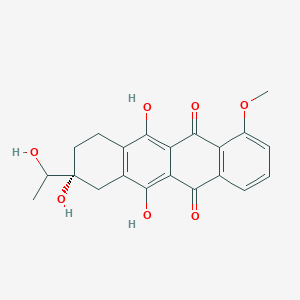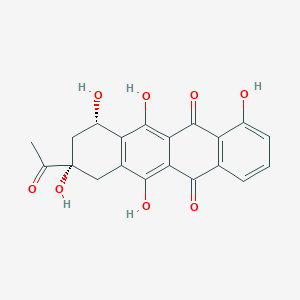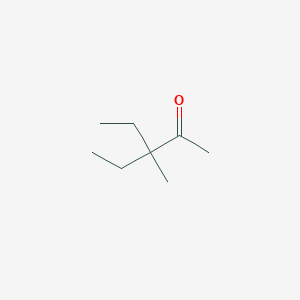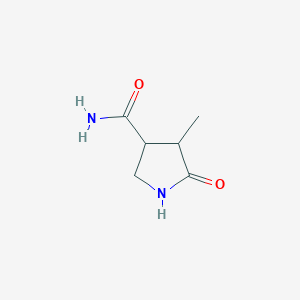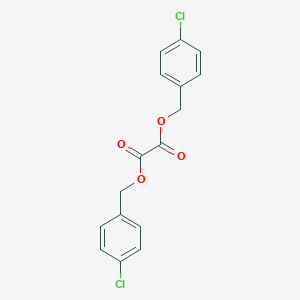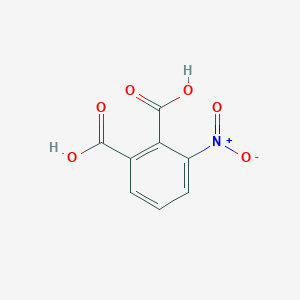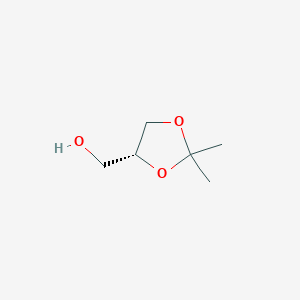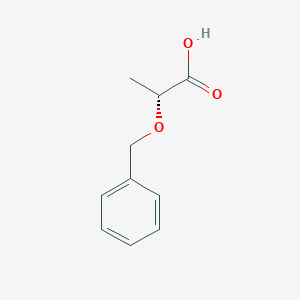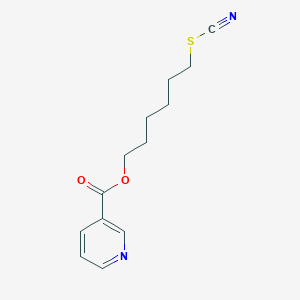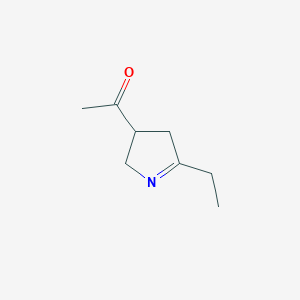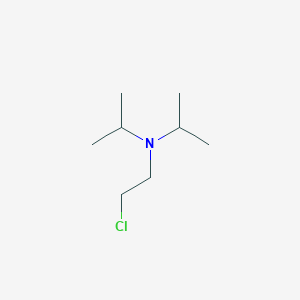
2-(Diisopropylamino)ethyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diisopropylamino)ethyl chloride, also known as Quaternary ammonium salt, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. In
科学研究应用
2-(Diisopropylamino)ethyl chloride has been extensively used in scientific research due to its unique properties. One of its primary applications is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It is also used as a phase transfer catalyst in chemical reactions. Furthermore, it has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.
作用机制
The mechanism of action of 2-(Diisopropylamino)ethyl chloride is not fully understood. However, it is believed to function as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It is also believed to act as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Diisopropylamino)ethyl chloride. However, it has been shown to be non-toxic and non-carcinogenic. It is also not known to have any significant impact on human health.
实验室实验的优点和局限性
One of the primary advantages of using 2-(Diisopropylamino)ethyl chloride in lab experiments is its ability to act as a phase transfer catalyst. This property allows for the preparation of various compounds that may not be possible with other reagents. Additionally, its non-toxic and non-carcinogenic nature makes it a safe reagent to use in laboratory settings.
However, there are also some limitations to using 2-(Diisopropylamino)ethyl chloride in lab experiments. For example, it is not effective for all types of reactions and may not be suitable for certain experimental conditions. Additionally, it can be expensive to purchase and may not be readily available in some regions.
未来方向
There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the use of 2-(Diisopropylamino)ethyl chloride in the preparation of novel compounds with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Conclusion:
In conclusion, 2-(Diisopropylamino)ethyl chloride is a chemical compound with unique properties that have made it a popular reagent in scientific research. Its ability to act as a phase transfer catalyst and surfactant make it a valuable tool in the preparation of various compounds. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride, and further exploration of its properties and potential applications is needed.
合成方法
The synthesis of 2-(Diisopropylamino)ethyl chloride involves the reaction of diisopropylamine with ethylene oxide. The reaction takes place in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a colorless liquid that can be purified through distillation or recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
属性
CAS 编号 |
96-79-7 |
|---|---|
产品名称 |
2-(Diisopropylamino)ethyl chloride |
分子式 |
C8H18ClN |
分子量 |
163.69 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
规范 SMILES |
CC(C)N(CCCl)C(C)C |
其他 CAS 编号 |
96-79-7 |
同义词 |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



